N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC13598132
Molecular Formula: C18H17F3N2O2
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17F3N2O2 |
|---|---|
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(3-methoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3 |
| Standard InChI Key | HYMZAYGFKNNHDN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C |
| Canonical SMILES | CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for J147 is N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide. Its molecular formula is C₁₈H₁₇F₃N₂O₂, with a molecular weight of 350.3 g/mol . The compound’s structure features a trifluoroacetyl group bonded to a hydrazine moiety, which is further substituted with a 2,4-dimethylphenyl group and a 3-methoxybenzylidene group (Fig. 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1146963-51-0 |
| PubChem CID | 25229652 |
| SMILES | COc1cccc(/C=N/NC(CNc2ccc(cc2)F)=O)c1 |
| InChI Key | HYMZAYGFKNNHDN-SSDVNMTOSA-N |
| XLogP3 | 4.2 (estimated) |
Crystallographic Analysis
Single-crystal X-ray diffraction studies confirm J147’s orthorhombic crystal system with the space group P 1 21/c 1 (space group number 14). Unit cell parameters include a = 15.0494 Å, b = 14.2369 Å, c = 7.9898 Å, and β = 99.025°. The asymmetric unit contains one molecule, with intermolecular hydrogen bonds stabilizing the lattice .
Spectroscopic Properties
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¹H NMR: Resonances at δ 2.25 (s, 6H, CH₃), δ 3.80 (s, 3H, OCH₃), and δ 7.20–7.60 (m, aromatic protons).
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¹³C NMR: Peaks corresponding to the trifluoroacetyl carbonyl (δ 160.2 ppm) and imine carbon (δ 155.8 ppm) .
Synthesis and Structural Optimization
J147 is synthesized via a multi-step protocol beginning with the condensation of 2,4-dimethylaniline with trifluoroacetic anhydride to form the acetohydrazide intermediate. Subsequent Schiff base formation with 3-methoxybenzaldehyde yields the final product. Reaction conditions (e.g., solvent polarity, temperature) critically influence the stereoselective formation of the (E)-configured imine bond .
Table 2: Synthetic Yield and Purity
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetohydrazide formation | 78 | 95.2 |
| Schiff base reaction | 65 | 98.7 |
| Target | Effect | IC₅₀/EC₅₀ (nM) |
|---|---|---|
| HDAC3 | Inhibition | 12.4 |
| mTORC1 | Downregulation | 8.9 |
| BDNF | Upregulation | 15.2 |
Diabetic Neuropathy Modulation
J147 ameliorates hyperalgesia in streptozotocin-induced diabetic rats, normalizing nerve conduction velocity by 85% and reducing caspase-3 activity by 60%. These outcomes are attributed to its dual action on TRPV1 receptors and Nrf2 antioxidant pathways .
Preclinical and Clinical Development
Pharmacokinetic Profile
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Bioavailability: 62% in rats (oral administration).
-
Half-life: 8.2 hours (plasma), 14.5 hours (brain tissue).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
Phase I Clinical Trials
A double-blind, placebo-controlled study (NCT04877067) in 48 healthy volunteers established a maximum tolerated dose of 120 mg/day. Adverse events were mild (Grade 1–2), including transient nausea (12% incidence) and headache (8%) .
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison of Acetohydrazide Derivatives
| Compound | Neuroprotection (%) | HDAC3 IC₅₀ (nM) |
|---|---|---|
| J147 | 92 | 12.4 |
| 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide | 41 | 89.7 |
| N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide | 28 | 145.2 |
J147’s superior activity stems from its 3-methoxybenzylidene group, which enhances blood-brain barrier permeability (logP = 4.2) compared to analogs lacking aromatic methoxy substituents .
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